molecular formula C23H35B2FO5 B1393572 1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one CAS No. 1150561-65-1

1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one

Cat. No. B1393572
M. Wt: 432.1 g/mol
InChI Key: PNCWXQQEKHXUIE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pentanone group attached to a phenyl ring, which is further substituted with two tetramethyl-1,3,2-dioxaborolane groups and a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate boronic ester with a suitably protected pentanone derivative, followed by a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups, including the carbonyl stretch of the pentanone, the aromatic ring vibrations of the phenyl group, and the B-O stretches of the dioxaborolane rings .


Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be dominated by the functional groups present. The boronic ester groups might undergo cross-coupling reactions with suitable partners, while the carbonyl group of the pentanone could be involved in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl group and the aromatic ring might confer some degree of polarity to the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is used in the synthesis of boric acid ester intermediates with benzene rings. A study detailed the three-step substitution reaction process to obtain these compounds, with their structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were performed to confirm the molecular structures and investigate their molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Polymer Synthesis and Characterization

  • The compound is instrumental in the synthesis of conjugated polymers. For instance, it has been used in the preparation of highly luminescent conjugated polymers with varied applications. These polymers were synthesized using Suzuki coupling reactions, demonstrating significant potential in the field of materials science, particularly in light-emitting applications (Zhu et al., 2007).

Pharmaceutical and Biological Research

  • In pharmaceutical and biological research, derivatives of this compound have been explored. For instance, boronated phosphonium salts containing arylboronic acid derivatives were prepared and their cytotoxicities and boron uptake investigated in vitro using human and canine cells. These studies provide insights into potential therapeutic applications of these compounds (Morrison et al., 2010).

Fluorescence Probes for Detection of Hydrogen Peroxide

  • The compound has also been utilized in the development of boronate ester fluorescence probes for detecting hydrogen peroxide. These probes displayed varied responses depending on the presence of electron-withdrawing or electron-donating groups, indicating the potential for sensitive and selective detection in chemical and biological systems (Lampard et al., 2018).

Nanoparticle Synthesis and Applications

  • Additionally, it has been used in the synthesis of nanoparticles exhibiting bright fluorescence emission. Such nanoparticles, developed from heterodifunctional polyfluorene building blocks, have applications in bioimaging and as fluorescent markers (Fischer et al., 2013).

Optoelectronic Devices

  • The compound plays a crucial role in the development of materials for optoelectronic devices. For example, its derivatives have been used in the efficient and practical synthesis of electron transport materials, which are essential components in the fabrication of devices like organic light-emitting diodes (OLEDs) (Xiangdong et al., 2017).

properties

IUPAC Name

1-[4-fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35B2FO5/c1-10-11-12-18(27)15-13-16(24-28-20(2,3)21(4,5)29-24)19(26)17(14-15)25-30-22(6,7)23(8,9)31-25/h13-14H,10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCWXQQEKHXUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)B3OC(C(O3)(C)C)(C)C)C(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35B2FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675085
Record name 1-[4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one

CAS RN

1150561-65-1
Record name 1-[4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one
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1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one
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1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one
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1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one
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1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one
Reactant of Route 6
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1-(4-Fluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-1-one

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